molecular formula C26H23ClN4O B4633938 [7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE

[7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B4633938
M. Wt: 442.9 g/mol
InChI Key: PBWVSYXYBCMIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a pyridyl group, a phenylpiperazine moiety, and a chloromethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyridyl group through a nucleophilic substitution reaction. The phenylpiperazine moiety is then attached via a condensation reaction, and finally, the chloromethyl group is introduced through a chlorination reaction. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product separation helps in achieving high throughput and minimizing human error. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed on the quinoline core, resulting in the formation of dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine: Preliminary studies suggest that the compound may exhibit anti-cancer and anti-inflammatory properties. It is being investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and chronic inflammatory conditions.

Industry: The compound is utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets within the cell. The compound is known to bind to certain enzymes and receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects. Additionally, it can interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways and potentially providing therapeutic benefits in neurological disorders.

Comparison with Similar Compounds

  • 7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE
  • 7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE
  • 7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE

Uniqueness: The uniqueness of 7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE lies in its specific substitution pattern and the presence of the phenylpiperazine moiety. This structural feature enhances its binding affinity to certain biological targets, making it a more potent candidate for drug development compared to its analogs. Additionally, the presence of the chloromethyl group provides a reactive site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse biological activities.

Properties

IUPAC Name

(7-chloro-8-methyl-2-pyridin-3-ylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O/c1-18-23(27)10-9-21-22(16-24(29-25(18)21)19-6-5-11-28-17-19)26(32)31-14-12-30(13-15-31)20-7-3-2-4-8-20/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWVSYXYBCMIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CN=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
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[7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
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[7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
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[7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
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[7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE
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[7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL](4-PHENYLPIPERAZINO)METHANONE

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